molecular formula C4H11LiSi B167594 (Trimethylsilyl)methyllithium CAS No. 1822-00-0

(Trimethylsilyl)methyllithium

Cat. No. B167594
CAS RN: 1822-00-0
M. Wt: 94.2 g/mol
InChI Key: KVWLUDFGXDFFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trimethylsilyl)methyllithium is classified both as an organolithium compound and an organosilicon compound . It is a reagent for deprotonation with a very low nucleophilicity . It is ideally suited for the deprotonation of e.g. pyridins to avoid Tschitschibabin side-reactions .


Synthesis Analysis

(Trimethylsilyl)methyllithium is usually prepared by treatment of (trimethylsilyl)methyl chloride with butyllithium . A monomeric (trimethylsilyl)methyl lithium complex was synthesized and characterized . The structure of this complex was comprehensively examined by single-crystal X-ray diffraction, variable temperature NMR spectroscopy, and electron absorption spectroscopy .


Molecular Structure Analysis

(Trimethylsilyl)methyllithium has the empirical formula LiCH2Si(CH3)3, often abbreviated LiCH2tms . It crystallizes as the hexagonal prismatic hexamer [LiCH2tms]6, akin to some polymorphs of methyllithium . Many adducts have been characterized including the diethyl ether complexed cubane [Li4(μ3-CH2tms)4(Et2O)2] and [Li2(μ-CH2tms)2(tmeda)2] .


Chemical Reactions Analysis

(Trimethylsilyl)methyllithium reacts with non-enolisable aldehydes, ketones, and acid chlorides, and with some epoxides, with the formation of carbon–carbon bonds .


Physical And Chemical Properties Analysis

(Trimethylsilyl)methyllithium is a clear light yellow liquid . It has a molar mass of 94.16 g·mol−1 and a density of 0.937 g/cm3 .

Scientific Research Applications

Organotransition Metal Chemistry

Specific Scientific Field

Organotransition metal chemistry involves the study of compounds containing both organic ligands and transition metals.

(Trimethylsilyl)methyllithium

is widely used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands to metal complexes. These complexes are typically produced through salt metathesis reactions involving metal chlorides .

Experimental Procedure

Results

The resulting metal complexes exhibit unique reactivity due to the presence of the (trimethylsilyl)methyl ligand. Researchers have explored their catalytic properties, reactivity in cross-coupling reactions, and applications in synthetic chemistry .

Initiating Polymerization of Cyclosiloxanes

Specific Scientific Field

Polymer chemistry, particularly the study of cyclic siloxanes.

(Trimethylsilyl)methyllithium

initiates the polymerization and copolymerization of cyclosiloxanes . These reactions lead to the formation of silicone polymers.

Experimental Procedure

Results

The use of (trimethylsilyl)methyllithium as an initiator allows precise control over the polymerization process, leading to tailored silicone materials with varying properties .

These are just two of the fascinating applications of (Trimethylsilyl)methyllithium . Its versatility extends to other areas such as bioprocessing, cell culture, and gene therapy . Researchers continue to explore its potential in diverse scientific fields, making it a valuable reagent in modern chemistry. If you’d like more information on additional applications, feel free to ask! 😊

Safety And Hazards

(Trimethylsilyl)methyllithium is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

(Trimethylsilyl)methyllithium is widely used in organotransition metal chemistry to affix trimethylsilylmethyl ligands . Such complexes are usually produced by salt metathesis involving metal chlorides . These compounds are often highly soluble in nonpolar organic solvents . These complexes enjoy stability because trimethylsilylmethyl ligands are bulky and they resist beta-hydride elimination . Bis(trimethylsilylmethyl)magnesium is used as an alternative to (trimethylsilyl)methyllithium .

properties

IUPAC Name

lithium;methanidyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLUDFGXDFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[Si](C)(C)[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11LiSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392901
Record name (Trimethylsilyl)methyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethylsilyl)methyllithium

CAS RN

1822-00-0
Record name (Trimethylsilyl)methyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lithium;methanidyl(trimethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Trimethylsilyl)methyllithium
Reactant of Route 2
(Trimethylsilyl)methyllithium
Reactant of Route 3
(Trimethylsilyl)methyllithium

Citations

For This Compound
682
Citations
MA Cook, C Eaborn, AE Jukes, DRM Walton - Journal of Organometallic …, 1970 - Elsevier
Tris(trimethylsilyl)methane readily undergoes metallation when treated with methyllithium in a mixture of tetrahydrofuran and diethyl ether, and the [tris(trimethylsilyl)methyllithium …
Number of citations: 123 www.sciencedirect.com
AC Jones, AW Sanders, WH Sikorski… - Journal of the …, 2008 - ACS Publications
Low-temperature rapid-injection NMR (RINMR) experiments were performed on tris(trimethylsilyl)methyllithium. In THF/Me 2 O solutions, the separated ion (1S) reacted faster than can …
Number of citations: 58 pubs.acs.org
D Seyferth, JL Lefferts, RL Lambert jr - Journal of Organometallic Chemistry, 1977 - Elsevier
Bis(trimethylsilyl)bromomethyllithium, (Me 3 Si) 2 CBrLi, reacts with aldehydes to give α-bromovinyltrimethylsilanes, Me 3 SiCBrCHR (both isomers), but with alkyl ketones only proton …
Number of citations: 59 www.sciencedirect.com
W Hiller, M Layh, W Uhl - Angewandte Chemie International …, 1991 - Wiley Online Library
nBuLi first reacts with Br Hg C (SiMe 3), at 65–70 0 C in the melt to give the title compound within an hour. This is monomeric in solution and dimeric in the crystal (structure on the …
Number of citations: 62 onlinelibrary.wiley.com
HJ Reich, WH Sikorski, AW Sanders… - The Journal of …, 2009 - ACS Publications
The extreme steric bulk of tris(trimethylsilyl)methyl derivatives (1-X) provides interesting structural and dynamic behavior for study. Dynamic NMR studies on 1-SePh and 1-I showed …
Number of citations: 21 pubs.acs.org
L Knauer, J Wattenberg, U Kroesen… - Dalton Transactions, 2019 - pubs.rsc.org
Weighting both the basicity and nucleophilicity of an organolithium compound is crucial for an effective use of these reagents in syntheses. To achieve this, an aggregate of optimal size …
Number of citations: 18 pubs.rsc.org
JO Bauer - Zeitschrift für Kristallographie-New Crystal Structures, 2020 - degruyter.com
The crystal structure of the triclinic polymorph of hexameric (trimethylsilyl)methyllithium, C24H66Li6Si6 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 8 www.degruyter.com
OW Steward, JS Johnson - Journal of Organometallic Chemistry, 1973 - Elsevier
Lithiation of (Me 3 Si) 3 CH by methyllithium (ether-THF) yields (Me 3 Si) 3 CLi and by t-butyllithium (C 5 H 12 -TMEDA) yields (Me 3 Si) 2 CHSiMe 2 CH 2 Li. Only starting material is …
Number of citations: 18 www.sciencedirect.com
JJ Eisch, MR Tsai - Journal of Organometallic Chemistry, 1982 - Elsevier
Under the agency of the potent lithiating agent, n-butyllithium in TMEDA, an array of organosilanes was found to undergo 1, n-silyl rearrangements via carbanionic intermediates. …
Number of citations: 1 www.sciencedirect.com
HJ Reich, WH Sikorski, BÖ Gudmundsson… - Journal of the …, 1998 - chem.wisc.edu
A variety of aggregation motifs dominate the structural chemistry of organolithium compounds. At least four distinct modes of dimerization exist: the common 4-center dimers, 1 6-center …
Number of citations: 59 www2.chem.wisc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.